molecular formula C10H12INO B14838988 3-Cyclopropoxy-2-ethyl-4-iodopyridine

3-Cyclopropoxy-2-ethyl-4-iodopyridine

Cat. No.: B14838988
M. Wt: 289.11 g/mol
InChI Key: KABAIPWGNXHVOS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-4-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the third position, an ethyl group at the second position, and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-ethyl-4-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For example, the iodination of 2-ethyl-3-cyclopropoxypyridine can be achieved using iodine and a catalyst such as iodotrimethylsilane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-4-iodopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-4-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-iodopyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-ethyl-4-iodopyridine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the pyridine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-4-iodopyridine

InChI

InChI=1S/C10H12INO/c1-2-9-10(13-7-3-4-7)8(11)5-6-12-9/h5-7H,2-4H2,1H3

InChI Key

KABAIPWGNXHVOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC2CC2)I

Origin of Product

United States

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